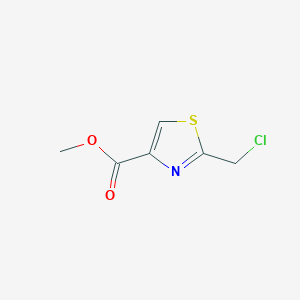

Methyl 2-(chloromethyl)thiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDRWIMXEFYHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648625 | |

| Record name | Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321371-29-3 | |

| Record name | Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(chloromethyl)thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(chloromethyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutics. From anticancer and antimicrobial agents to anti-inflammatory and antiviral drugs, the versatility of the thiazole core is well-documented.[2] Methyl 2-(chloromethyl)thiazole-4-carboxylate, with its reactive chloromethyl group and ester functionality, represents a key building block for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis via the Hantzsch thiazole synthesis and a detailed approach to its structural characterization.

Synthesis of this compound: A Modern Approach to a Classic Reaction

The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely utilized method for the construction of the thiazole ring.[1] The classical approach involves the condensation of an α-haloketone with a thioamide. In the synthesis of this compound, a strategic adaptation of this reaction is employed, utilizing key starting materials that are readily accessible.

The proposed synthesis proceeds through the reaction of a suitable thioamide, in this case, 2-chloroacetamide, with a β-ketoester bearing a halogen at the α-position, such as methyl 2-chloroacetoacetate. The causality behind this choice of reactants lies in their inherent reactivity and the desired substitution pattern of the final product. The thioamide provides the S-C-N fragment, while the α-haloketoester supplies the remaining atoms to form the five-membered ring.

Reaction Mechanism: A Stepwise Look at Thiazole Formation

The Hantzsch synthesis is a well-understood reaction cascade. The process is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Diagram of the Hantzsch Thiazole Synthesis Mechanism

Sources

Physicochemical properties of "Methyl 2-(chloromethyl)thiazole-4-carboxylate"

An In-Depth Technical Guide to Methyl 2-(chloromethyl)thiazole-4-carboxylate

Foreword: The Thiazole Ring as a Privileged Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, certain molecular scaffolds appear with remarkable frequency. The thiazole ring is one such "privileged structure," a core component in numerous biologically active compounds, from the antibiotic penicillin to the anti-HIV drug Ritonavir. Its prevalence stems from its unique electronic properties, its ability to engage in hydrogen bonding, and its relative metabolic stability. Within this important class of heterocycles, This compound (CAS No: 321371-29-3) emerges as a particularly valuable and versatile building block. Its bifunctional nature, featuring a reactive chloromethyl group and an ester moiety, allows for sequential and site-selective modifications, making it a powerful tool for constructing complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, synthesis, reactivity, and handling, offering researchers and development professionals the critical insights needed to effectively harness its synthetic potential.

Molecular and Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its successful application in synthesis. This compound is a compound whose utility is directly linked to its distinct structural and physical characteristics.

Core Structural Features

The molecule's architecture is defined by a central 1,3-thiazole ring. Key substitutions include:

-

A chloromethyl group (-CH₂Cl) at the C2 position. This is the primary site of reactivity, functioning as a potent electrophile and an excellent leaving group for nucleophilic substitution reactions. The reactivity of this group is crucial for its role as an alkylating agent.[1]

-

A methyl carboxylate group (-COOCH₃) at the C4 position. This group is an electron-withdrawing moiety that influences the overall electronics of the thiazole ring. It also presents a secondary site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

-

The thiazole ring itself, containing sulfur and nitrogen heteroatoms, contributes to the molecule's polarity and its ability to coordinate with biological targets.

Quantitative Physicochemical Data

A summary of the key physical and chemical properties is presented below. This data is essential for reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 321371-29-3 | [2][3] |

| Molecular Formula | C₆H₆ClNO₂S | [3][4] |

| Molecular Weight | 191.64 g/mol | [3] |

| Boiling Point | 261.2 °C (Predicted) | [3] |

| Appearance | White to light yellow solid or liquid | [1] |

| Solubility | Soluble in common organic solvents (e.g., methanol) | [1] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [1][3][5] |

*Data inferred from structurally similar compounds like 2-Chloro-5-chloromethylthiazole.

Synthesis and Mechanistic Considerations

The construction of the thiazole ring is a classic exercise in heterocyclic chemistry. While multiple routes exist, the Hantzsch thiazole synthesis remains a robust and widely adopted method for creating substituted thiazoles like the target compound.

General Synthetic Workflow: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. For this compound, a plausible and efficient pathway involves the reaction of a thioamide bearing the chloromethyl group with a 3-bromo-2-oxopropanoate derivative.

Below is a diagram illustrating the logical flow of this synthetic approach.

Sources

"Methyl 2-(chloromethyl)thiazole-4-carboxylate" CAS number and supplier

An In-Depth Technical Guide to Methyl 2-(chloromethyl)thiazole-4-carboxylate for Advanced Research Applications

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and agrochemical development. As a member of the thiazole family, it possesses a five-membered aromatic ring containing both sulfur and nitrogen. This core structure is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals.[1] The strategic placement of a reactive chloromethyl group at the 2-position and a methyl ester at the 4-position makes this molecule a versatile and valuable building block for synthesizing a wide array of complex molecular architectures.

This guide serves as a technical resource for researchers and application scientists, providing comprehensive information on the compound's chemical identity, safety protocols, core applications, and reliable suppliers. It aims to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices and grounding all information in authoritative sources.

Chemical Identity and Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The molecule's reactivity is primarily dictated by its three key functional groups: the aromatic thiazole core, the electrophilic chloromethyl group, and the methyl ester.

| Identifier | Value | Source |

| CAS Number | 321371-29-3 | [2] |

| IUPAC Name | methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | [2] |

| Molecular Formula | C₆H₆ClNO₂S | [3] |

| Molecular Weight | 191.64 g/mol | [3] |

| SMILES | COC(=O)c1csc(n1)CCl | N/A |

| InChIKey | YLNWVWIYEAZOFG-UHFFFAOYSA-N | N/A |

digraph "Methyl_2-(chloromethyl)thiazole-4-carboxylate" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; S1 [label="S", pos="0,-0.866!", fontcolor="#202124"]; C2 [label="C", pos="1.3,0.5!", fontcolor="#202124"]; C4 [label="C", pos="-1.3,0.5!", fontcolor="#202124"]; C5 [label="C", pos="-0.8,-0.5!", fontcolor="#202124"];

// Substituent nodes C_Me [label="CH₂Cl", pos="2.6,1.0!", fontcolor="#202124"]; C_Ester [label="C", pos="-2.6,1.0!", fontcolor="#202124"]; O_Ester1 [label="O", pos="-3.4,1.8!", fontcolor="#EA4335"]; O_Ester2 [label="OCH₃", pos="-3.4,0.2!", fontcolor="#202124"];

// Bonds C2 -- N1 [label=""]; N1 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- S1 [label=""]; S1 -- C2 [label=""];

// Substituent bonds C2 -- C_Me [label=""]; C4 -- C_Ester [label=""]; C_Ester -- O_Ester1 [label="="]; C_Ester -- O_Ester2 [label=""];

// Double bonds in ring edge [style=bold]; N1 -- C4; C5 -- S1; }

Caption: Chemical structure of this compound.

Health, Safety, and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment. Adherence to safety protocols is paramount to prevent exposure and ensure user safety.

GHS Hazard Classification: [2]

-

Pictograms:

-

Signal Word: Danger

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| Causes serious eye damage | H318 |

| Harmful if inhaled | H332 |

Safe Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

-

Personal Protective Equipment (PPE):

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2][4]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[2][4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Get medical help.[2][5]

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[2] For long-term stability, storage at -10°C under an inert atmosphere is recommended.[3]

Core Applications in Synthetic Chemistry

The synthetic utility of this compound stems from the high reactivity of the chloromethyl group. This site is an excellent electrophile, readily undergoing nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide range of functional groups, making it a cornerstone intermediate for building molecular diversity.

Caption: General reactivity pathway for this compound.

Medicinal Chemistry: The thiazole ring is a privileged scaffold in medicinal chemistry, found in antibiotics, anti-inflammatory drugs, and anticancer agents.[6] this compound serves as a key starting material for novel kinase inhibitors, where the thiazole core can interact with the hinge region of the enzyme's active site.[7] By reacting it with various amines, thiols, or alcohols, researchers can rapidly generate libraries of compounds for screening against therapeutic targets. Thiazole derivatives have shown potent activity as COX inhibitors and are being investigated for their anticancer properties.[8]

Agrochemical Development: In the agrochemical sector, thiazole-based compounds are utilized as effective fungicides, herbicides, and pesticides.[6][7] The ability to easily modify the 2-position of this compound allows for the fine-tuning of a molecule's biological activity and physical properties, such as solubility and stability, to create effective crop protection agents.

Exemplary Synthetic Protocol: N-Alkylation of Aniline

This protocol details a representative SN2 reaction to demonstrate the practical use of this compound. The reaction of the title compound with aniline yields Methyl 2-((phenylamino)methyl)thiazole-4-carboxylate.

Caption: Workflow for the synthesis of a substituted thiazole derivative.

Methodology:

-

Reagent Preparation & Rationale:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. Rationale: DMF is a polar aprotic solvent that effectively solvates the cation and anion of the transition state, accelerating the SN2 reaction rate.

-

Add aniline (1.1 eq) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Rationale: Aniline acts as the nucleophile. K₂CO₃ is a mild, insoluble base used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction & Rationale:

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Rationale: Gentle heating increases the reaction rate without causing significant decomposition. TLC is a crucial technique for real-time monitoring to determine the optimal reaction time and prevent side-product formation.

-

-

Work-up & Rationale:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate. Rationale: This step partitions the desired organic product into the ethyl acetate layer, while inorganic salts and residual DMF remain in the aqueous layer.

-

Combine the organic layers and wash with brine (saturated NaCl solution). Rationale: The brine wash helps to remove any remaining water from the organic layer.

-

-

Purification & Rationale:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Rationale: This removes trace amounts of water that can interfere with product stability and characterization.

-

Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Rationale: Chromatography is a standard purification technique to separate the desired product from unreacted starting materials and any side products, yielding the pure compound.

-

Supplier Information

This compound is available from several reputable chemical suppliers catering to the research and development community. Availability and purity may vary.

| Supplier | Product Name/Identifier | Reported Purity |

| ECHEMI | This compound | 100% (as per SDS)[2] |

| CymitQuimica | Methyl 2-(chloromethyl)thiazole-5-carboxylate (Isomer) | 98%[3] |

| Apollo Scientific | Methyl 2-(chloromethyl)thiazole-5-carboxylate (Isomer) | 98%[3] |

| Fluorochem | Methyl 2-(chloromethyl)thiazole-5-carboxylate (Isomer) | 98%[3] |

| TCI Chemicals | 2-Chlorothiazole-4-carboxylic Acid (Related Precursor) | N/A[9] |

| Sigma-Aldrich | 2-Chloro-4-(chloromethyl)thiazole (Related Compound) | N/A |

Note: Some suppliers list isomers or closely related compounds. Researchers should verify the exact structure and CAS number before purchasing.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in the fields of medicinal chemistry and agrochemical science. Its defined structure and predictable reactivity at the chloromethyl position provide a reliable platform for the synthesis of diverse and complex molecules. By understanding its chemical properties, adhering to strict safety protocols, and applying sound synthetic methodologies, researchers can effectively leverage this compound to advance their discovery programs.

References

-

Methyl 2-chloro-4-thiazolecarboxylate | C5H4ClNO2S | CID 7213135. PubChem. [Link]

-

methyl 2-methyl-1,3-thiazole-4-carboxylate. Chemical Synthesis Database. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health (NIH). [Link]

-

Methyl 2-chlorothiazole-4-carboxylate, min 98%, 1 gram. Stratech Scientific. [Link]

- Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

-

The Preparation Method of 2- Chloro-5-chloromethyl Thiazole. Unified Patents Portal. [Link]

-

Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Institutes of Health (NIH). [Link]

-

Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. ResearchGate. [Link]

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. Methyl 2-(chloromethyl)thiazole-5-carboxylate | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. stemcell.com [stemcell.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 4-chlorothiazole-2-carboxylate () for sale [vulcanchem.com]

- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Spectral Analysis of Methyl 2-(chloromethyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the spectral data for Methyl 2-(chloromethyl)thiazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents a comprehensive prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally similar compounds and established principles of spectroscopic interpretation, offering a robust framework for researchers working with this and related thiazole derivatives.

Molecular Structure and Spectroscopic Overview

This compound possesses a compact yet functionalized structure, featuring a thiazole core, a chloromethyl group at the 2-position, and a methyl ester at the 4-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Molecular Formula: C₆H₆ClNO₂S

Molecular Weight: 191.64 g/mol

Structure:

Caption: A standardized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (thiazole ring) |

| ~2950 | Medium | C-H stretch (methyl and methylene) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1580 | Medium | C=N stretch (thiazole ring) |

| ~1450, ~1380 | Medium | C-H bend (methyl and methylene) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Cl stretch |

Trustworthiness: The strong absorption at ~1720 cm⁻¹ is a highly reliable indicator of the ester carbonyl group. The presence of a C-Cl stretch around 750 cm⁻¹ would further corroborate the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing crucial information for structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

The EI mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Predicted Collision Cross Section: Predicted collision cross section (CCS) values can be computationally estimated and provide an additional parameter for compound identification. For the [M+H]⁺ adduct, the predicted CCS is approximately 135.5 Ų. For the [M+Na]⁺ adduct, it is around 146.1 Ų.

Fragmentation Pathway:

Caption: Proposed fragmentation pathway for this compound under EI-MS.

Expertise & Experience: The isotopic pattern of the molecular ion (M⁺˙) and chlorine-containing fragments will be a key diagnostic feature, with the ratio of the M and M+2 peaks being approximately 3:1, characteristic of the presence of one chlorine atom. The loss of the methoxy radical (•OCH₃) and the chloromethyl radical are common fragmentation pathways for such structures.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. The detailed analysis of the expected NMR, IR, and MS spectra, grounded in established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The provided experimental protocols and workflow diagrams offer a framework for obtaining and interpreting high-quality spectral data, ensuring the accurate characterization of this important chemical intermediate.

References

-

PubChem. Methyl 2-chloro-4-thiazolecarboxylate. National Center for Biotechnology Information. [Link]

-

NIST. Thiazole, 2-methyl-. NIST Chemistry WebBook. [Link]

-

PubChemLite. This compound (C6H6ClNO2S). [Link]

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.

-

MySkinRecipes. This compound. [Link]

-

Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]

-

New Journal of Chemistry. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 2-(chloromethyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold - A Privileged Motif in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry and materials science.[1] Its unique electronic properties and versatile reactivity make it a "privileged scaffold," frequently found in a vast array of biologically active molecules and functional materials.[2] From blockbuster drugs to cutting-edge agrochemicals, the thiazole motif consistently imparts desirable pharmacokinetic and pharmacodynamic properties.[3][4] This guide delves into a particularly valuable derivative, Methyl 2-(chloromethyl)thiazole-4-carboxylate , exploring its synthesis, reactivity, and strategic applications as a key building block for molecular innovation.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for any chemical intermediate.

| Property | Value | Source |

| CAS Number | 321371-29-3 | [5] |

| Molecular Formula | C₆H₆ClNO₂S | [5] |

| Molecular Weight | 191.64 g/mol | [5] |

| Boiling Point | 261.2°C | [5] |

| Storage | 2-8°C | [5] |

Safety and Handling:

This compound is a reactive chemical intermediate and must be handled with appropriate safety precautions. The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use a respirator if ventilation is inadequate.

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth and seek medical attention.

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of the Building Block: A Strategic Approach

The construction of the this compound scaffold is most commonly achieved through a variation of the classic Hantzsch thiazole synthesis.[7] This powerful reaction involves the condensation of a thioamide with an α-halocarbonyl compound.

Figure 1: General workflow for the Hantzsch thiazole synthesis.

Illustrative Synthetic Protocol: Hantzsch Synthesis

This protocol is a representative example based on established Hantzsch synthesis procedures for similar thiazole derivatives.[8][9]

Materials:

-

Methyl 2-chloroacetoacetate

-

Thioformamide

-

Ethanol

-

Triethylamine

Procedure:

-

To a solution of thioformamide (1.0 eq) in ethanol, add methyl 2-chloroacetoacetate (1.0 eq) at room temperature.

-

Add triethylamine (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

The Cornerstone of Reactivity: The 2-(Chloromethyl) Group

The synthetic utility of this compound lies in the high reactivity of the chloromethyl group. This electrophilic center is primed for nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups.

Figure 2: Nucleophilic substitution at the chloromethyl position.

This reactivity enables the construction of diverse molecular libraries by reacting the building block with various nucleophiles such as amines, thiols, alcohols, and carbanions.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine)

-

Acetonitrile

-

Potassium carbonate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

-

Add the desired amine (1.2 eq) and potassium carbonate (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the corresponding 2-(aminomethyl)thiazole derivative.

Applications in Drug Discovery and Agrochemicals

The versatility of this compound as a building block is highlighted by its use in the synthesis of a range of biologically active compounds.

Kinase Inhibitors

A prominent application is in the synthesis of kinase inhibitors, a critical class of anti-cancer drugs.[2] For instance, analogues of Dasatinib, a potent tyrosine kinase inhibitor, have been synthesized using 2-(chloromethyl)thiazole derivatives.[1][4] The thiazole core often serves as a key pharmacophore, interacting with the hinge region of the kinase active site.

Agrochemicals

In the field of agrochemicals, thiazole-containing compounds are utilized as fungicides and insecticides.[10][11] The reactive chloromethyl group of the title compound allows for its incorporation into larger molecules designed to target specific biological pathways in pests and pathogens. For example, derivatives have been investigated for their fungicidal activity against various plant pathogens.[12]

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Singlet for the -CH₂Cl protons (~4.8 ppm), singlet for the thiazole ring proton (~8.2 ppm), and a singlet for the methyl ester protons (~3.9 ppm). |

| ¹³C NMR | Resonances for the thiazole ring carbons, the chloromethyl carbon, the ester carbonyl carbon, and the methyl ester carbon. |

| IR (Infrared) | Characteristic absorptions for the C=O stretch of the ester (~1720 cm⁻¹), C=N and C=C stretches of the thiazole ring, and C-Cl vibrations. |

| MS (Mass Spec) | A molecular ion peak corresponding to the molecular weight (191.64 g/mol ) and characteristic isotopic patterns for chlorine. |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Conclusion: A Building Block of High Potential

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis, coupled with the exceptional reactivity of the chloromethyl group, provides a powerful platform for the rapid generation of diverse and complex molecules. For researchers in drug discovery and agrochemical development, this compound offers a strategic entry point to novel chemical entities with significant biological potential. As the demand for innovative molecular solutions continues to grow, the importance of such well-designed building blocks will undoubtedly increase.

References

-

Buchappa, G., Durgaprasad, K., Suneelkumar, B., Rani, P. B., Babu, K. R., Rao, A. B., & Aparna, P. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(6), 1275-1280. [Link]

-

Li, A. Y., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3789-3793. [Link]

-

Li, J., et al. (2016). Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. Chemical Biology & Drug Design, 88(5), 725-733. [Link]

-

PubChem. (n.d.). Methyl 2-chloro-4-thiazolecarboxylate. National Center for Biotechnology Information. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

-

El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1856. [Link]

-

Hantzsch Thiazole Synthesis. (2010). Scribd. [Link]

-

Arai, M., et al. (2024). Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 109, 129797. [Link]

-

Abramovitch, R. A., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Arkivoc, 2001(6), 94-99. [Link]

-

Lamberth, C. (2021). Organic Isocyanates and Isothiocyanates: Versatile Intermediates in Agrochemistry. Chimia, 75(4), 299-305. [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

Rosana, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14935-14993. [Link]

-

Gelin, M., et al. (2005). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 7(4), 541-545. [Link]

-

Abdallah, A. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

-

Lamberth, C. (2021). Organic Isocyanates and Isothiocyanates: Versatile Intermediates in Agrochemistry. Chimia, 75(4), 299-305. [Link]

- US Patent No. US5811555A. (1998).

-

Wang, X., et al. (2015). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. Research on Chemical Intermediates, 41, 7337-7347. [Link]

- Shaoxing University. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole. CN103274998A.

-

NIST. (n.d.). Thiazole, 2-methyl-. In NIST Chemistry WebBook. [Link]

-

PubChemLite. (n.d.). Methyl2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

- Bayer Ag. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WO1997023469A1.

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

- CN104672168B. (2017). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

-

Chemical Synthesis Database. (n.d.). methyl 2-methyl-1,3-thiazole-4-carboxylate. [Link]

-

PubChem. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Reva, I., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(16), 4995. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. audreyli.com [audreyli.com]

- 4. rsc.org [rsc.org]

- 5. This compound [myskinrecipes.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 12. PubChemLite - this compound (C6H6ClNO2S) [pubchemlite.lcsb.uni.lu]

Biological potential of thiazole-4-carboxylate derivatives

An In-depth Technical Guide to the Biological Potential of Thiazole-4-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] This five-membered aromatic ring, containing sulfur and nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anticancer agent Dasatinib.[3][4] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets, making it a focal point in drug discovery.[4]

Within this versatile class, thiazole-4-carboxylate derivatives represent a particularly promising subgroup. The ester or carboxylic acid moiety at the C4 position acts as a critical pharmacophore, often serving as a key interaction point with enzyme active sites and receptors. This functional group significantly influences the molecule's polarity, solubility, and pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic potential of thiazole-4-carboxylate derivatives, offering field-proven insights for professionals in drug development.

Core Synthetic Strategies: The Hantzsch Synthesis

The most fundamental and widely adopted method for constructing the thiazole-4-carboxylate core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone (or α-halo-β-ketoester in this specific case) with a thioamide. The causality behind this choice is its reliability, high yields, and the ready availability of starting materials.

A variation starting with a Darzens reaction between an appropriate aldehyde and methyl dichloroacetate can also be used to generate the necessary α-chloro glycidic ester intermediate, which is then reacted with thiourea to form the methyl ester thiazole.[5]

Caption: Fig 1. General workflow of Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a standard procedure for synthesizing a foundational thiazole-4-carboxylate derivative.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) in ethanol.

-

Addition of Reactant: To the stirring solution, add ethyl 2-chloroacetoacetate (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the cyclization to occur efficiently.

-

Workup: After cooling to room temperature, the reaction mixture is often neutralized or made basic to precipitate the product. The crude product is then collected by filtration.

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer Potential: A Multi-pronged Attack on Malignancy

Thiazole-4-carboxylate derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[4] Their efficacy has been demonstrated against a wide range of human tumor cell lines.[6]

Key Mechanisms of Action

-

Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Thiazole derivatives have been designed to inhibit key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a transmembrane tyrosine kinase that is crucial for angiogenesis—the formation of new blood vessels that tumors need to grow.[7] By blocking the ATP-binding site of VEGFR-2, these compounds prevent its activation, thereby cutting off the tumor's blood supply.

-

Induction of Apoptosis and Cell Cycle Arrest: A hallmark of cancer is the evasion of programmed cell death (apoptosis). Certain thiazole derivatives can trigger this process in cancer cells.[7][8] They can also cause cell cycle arrest, often at the G0/G1 or G2/M phase, which halts the proliferation of malignant cells.[8][9] The mechanism often involves the modulation of key cell cycle proteins and can lead to DNA fragmentation, a characteristic of apoptosis.[8]

-

Tubulin Polymerization Inhibition: The cellular cytoskeleton, composed of microtubules, is vital for cell division (mitosis). Compounds that interfere with the dynamic process of tubulin polymerization and depolymerization can effectively stop cancer cells from dividing. A series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent anticancer activity by inhibiting tubulin polymerization.[10]

Caption: Fig 2. Major anticancer mechanisms of thiazole derivatives.

Table 1: Selected Anticancer Thiazole-4-Carboxylate Derivatives

| Compound Class | Target Cell Line(s) | IC50 / GI50 Value | Mechanism of Action | Reference |

| 2-amino-thiazole-4-carboxylate | RPMI-8226 (Leukemia) | GI50 = 0.08 µM | Not specified | [6] |

| 2-substituted thiazole-4[5H]-one | MCF-7 (Breast Cancer) | IC50 = 2.57 µM | VEGFR-2 Inhibition | [7] |

| 2-substituted thiazole-4[5H]-one | HepG2 (Liver Cancer) | IC50 = 7.26 µM | VEGFR-2 Inhibition | [7] |

| Thiazole-imine hybrid (4i) | SaOS-2 (Osteosarcoma) | IC50 = 0.190 µg/mL | EGFR Inhibition (predicted) | [11] |

| 2-amino-4-methylthiazole-5-carboxylate | NCI-60 Cell Line Panel | - | MAGL Inhibition | [12] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The rationale is that viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiazole-4-carboxylate derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against both bacteria and fungi.[13][14][15]

Mechanism of Action

The antimicrobial action of these derivatives can be attributed to several mechanisms. One prominent target is DNA gyrase , a bacterial enzyme that is essential for DNA replication, recombination, and repair.[13][16] By inhibiting this enzyme, the compounds effectively halt bacterial proliferation. The thiazole scaffold, combined with specific substituents, allows for critical interactions within the enzyme's binding pocket.

Table 2: Antimicrobial Activity of Thiazole-4-Carboxylate Derivatives

| Compound Class | Target Organism(s) | MIC Value (µg/mL) | Reference |

| 2,5-dichloro thienyl-substituted thiazoles | S. aureus, E. coli | 6.25 - 12.5 | [6][14] |

| 2,5-dichloro thienyl-substituted thiazoles | A. fumigatus, A. flavus | 6.25 - 12.5 | [14] |

| Thiazole-quinolinium derivatives | Gram-positive & Gram-negative bacteria | 7.8 - 46.9 | [17] |

| Thiazolyl carboxamide derivatives | P. infestans, P. oryzae | ED50 < commercial fungicides | [18] |

| Thiazole-phenylacetic acid derivatives | S. aureus, E. coli, K. pneumoniae | 6.25 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test thiazole derivative in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader. The self-validating nature of this protocol comes from the clear growth/no-growth binary outcome observed in the positive and negative controls.

Anti-inflammatory Effects: Targeting the COX Enzymes

Inflammation is a complex biological response implicated in numerous diseases. Cyclooxygenase (COX) enzymes are central to this process, catalyzing the conversion of arachidonic acid into prostaglandins. Thiazole derivatives have been successfully developed as potent anti-inflammatory agents, primarily through the inhibition of COX enzymes.[19][20]

Mechanism of Action: Selective COX-2 Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation. The ideal anti-inflammatory drug selectively inhibits COX-2 to reduce inflammation without the gastrointestinal side effects associated with non-selective COX-1 inhibition. Many thiazole carboxamide derivatives have been engineered to achieve this selectivity.[21][22][23] Their structure allows them to fit into the slightly larger active site of the COX-2 enzyme while being sterically hindered from entering the COX-1 active site.

Caption: Fig 3. Arachidonic acid pathway and COX inhibition.

Table 3: COX Inhibitory Activity of Thiazole Carboxamide Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Compound 2b | 0.239 | 0.191 | 1.25 | [21] |

| Compound 2a | >10 | 0.958 | >10.4 | [21] |

| Compound 2j | 1.442 | 0.957 | 1.51 | [21] |

| Celecoxib (Reference) | 0.05 | 0.0021 | 23.8 | [21] |

| Compound 2f (at 5µM) | % Inhibition: 14.7 | % Inhibition: 53.9 | 3.67 | [22] |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For thiazole-4-carboxylates, several key SAR trends have been identified.

Caption: Fig 4. Key modification sites on the thiazole-4-carboxylate scaffold.

-

C2-Position: The substituent at the C2 position is critical. Often, an amino group (2-aminothiazole) serves as a potent pharmacophore.[5] Attaching various aryl or heterocyclic rings at this position can drastically alter the compound's target specificity and potency.

-

C5-Position: Modifications at the C5 position influence the molecule's steric bulk and lipophilicity. For instance, in a series of antitubercular agents, substituting this position with different alkyl chains or aromatic rings was crucial for inhibitory activity.[5]

-

Appended Phenyl Rings: For derivatives with phenyl rings attached (e.g., at C2 or C5), the substitution pattern on the phenyl ring is key. Electron-donating groups like methoxy (-OCH₃) have been shown to enhance anticancer activity in some series, while electron-withdrawing groups like halogens (Cl, Br) are often essential for antimicrobial efficacy.[17]

-

Carboxylate Moiety (C4): The ester or carboxylic acid at C4 is a primary interaction point. Converting the ester to a carboxylic acid can increase water solubility and provide a strong hydrogen bond donor/acceptor, which can be critical for binding to enzyme active sites.[5]

Conclusion and Future Perspectives

Thiazole-4-carboxylate derivatives stand out as a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility via robust methods like the Hantzsch synthesis, coupled with their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents, underscores their importance in medicinal chemistry. The core scaffold provides an excellent foundation for structural modification, allowing for the fine-tuning of activity and selectivity against various biological targets.

Future research should focus on leveraging the detailed SAR insights to design next-generation derivatives with enhanced potency and improved pharmacokinetic profiles. Exploring novel mechanisms of action and expanding the therapeutic applications of these compounds will be crucial. As our understanding of complex diseases evolves, the adaptable nature of the thiazole-4-carboxylate scaffold ensures it will remain a valuable tool in the development of new and effective medicines.

References

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (2009). ResearchGate. [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2021). Mini-Reviews in Medicinal Chemistry. [Link]

-

Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2015). ResearchGate. [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Research Square. [Link]

-

Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2024). PLOS ONE. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2024). PLOS ONE. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2024). Future Medicinal Chemistry. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Organic Synthesis. [Link]

-

Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. (2020). ResearchGate. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (2009). Journal of Medicinal Chemistry. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. (2012). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

-

Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). Scientific Reports. [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). National Institutes of Health. [Link]

-

Synthesis and characterization of novel thiazole derivatives as potential anticancer agents: Molecular docking and DFT studies. (2020). Oriental Journal of Chemistry. [Link]

-

Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. jchemrev.com [jchemrev.com]

- 17. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Utility of Substituted Thiazoles: A Technical Guide for Researchers in Drug Discovery

Abstract

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged scaffold in a multitude of clinically approved drugs and biologically active compounds.[4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of substituted thiazoles. We will delve into the core synthetic methodologies, explore key functionalization strategies, and illustrate their practical application through case studies of prominent pharmaceutical agents. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of not just how to synthesize these vital compounds, but why specific routes are chosen to achieve desired molecular architectures and biological activities.

The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The prevalence of the thiazole ring in pharmaceuticals stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking. This structural motif is found in a wide array of drugs with diverse therapeutic applications, such as the antiretroviral ritonavir, the anti-inflammatory meloxicam, and the anticancer agent dasatinib.[3] The thiazole ring is not merely a passive linker; its electronic nature can be finely tuned through substitution to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The calculated π-electron density of the thiazole ring reveals key insights into its reactivity. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack and deprotonation by strong bases.[2][5] Conversely, the C5 position is the most electron-rich, rendering it the primary site for electrophilic substitution.[2][5] The nitrogen atom at position 3 is basic and readily undergoes protonation or alkylation.[5] Understanding this inherent reactivity is paramount for devising effective synthetic strategies.

Foundational Synthetic Strategies for Thiazole Ring Construction

The construction of the thiazole core is a well-established field, with several named reactions forming the bedrock of thiazole synthesis. The choice of a particular method is dictated by the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Timeless and Versatile Method

First reported in 1887, the Hantzsch synthesis remains one of the most widely employed methods for constructing the thiazole ring.[2][6] This reaction involves the condensation of an α-haloketone with a thioamide.[6][7]

Mechanism and Rationale:

The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone to form an intermediate, which then undergoes cyclization through the nucleophilic attack of the nitrogen atom onto the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole

This protocol describes the synthesis of 2,4-dimethylthiazole from thioacetamide and chloroacetone as a representative example of the Hantzsch synthesis.[8]

Materials:

-

Thioacetamide

-

Chloroacetone

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add chloroacetone to the solution at room temperature. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation to yield 2,4-dimethylthiazole.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for both reactants and facilitates the reaction at a moderate reflux temperature.

-

Slow Addition of Chloroacetone: Controls the initial exothermic reaction.

-

Reflux: Drives the cyclization and dehydration steps to completion.

-

Sodium Bicarbonate Wash: Neutralizes the hydrohalic acid byproduct formed during the reaction.

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles.[9] This reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[5][9][10]

Mechanism and Rationale:

The mechanism initiates with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate intermediate then undergoes cyclization, with the sulfur atom attacking the nitrile carbon, followed by tautomerization to yield the 5-aminothiazole.

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

This protocol outlines the synthesis of 5-amino-2-mercaptothiazole from aminoacetonitrile and carbon disulfide.[11]

Materials:

-

Aminoacetonitrile hydrochloride

-

Carbon disulfide

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

Prepare a solution of sodium hydroxide in a mixture of ethanol and water.

-

Add aminoacetonitrile hydrochloride to the basic solution and stir until dissolved.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Acidify the mixture with a dilute acid (e.g., acetic acid) to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 5-amino-2-mercaptothiazole.

Causality Behind Experimental Choices:

-

Sodium Hydroxide: Deprotonates the aminoacetonitrile hydrochloride to the free base, which is the active nucleophile.

-

Low Temperature during CS₂ Addition: Controls the exothermic reaction and minimizes side product formation.

-

Acidification: Protonates the thiolate intermediate, leading to the precipitation of the final product.

Modern Synthetic Approaches

While the Hantzsch and Cook-Heilbron syntheses are workhorses, modern organic synthesis has introduced more efficient and environmentally benign methods.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for thiazole synthesis.[11][12] For example, the Hantzsch synthesis can often be completed in minutes under microwave conditions, compared to hours with conventional heating.[12]

-

Multi-component Reactions (MCRs): One-pot MCRs that bring together three or more reactants to form the thiazole ring offer high atom economy and procedural simplicity.[13]

-

Copper-Catalyzed Oxidative Cyclization: This method allows for the synthesis of thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur, often using molecular oxygen as a green oxidant.[14][15]

Functionalization of the Pre-formed Thiazole Ring

The strategic functionalization of a pre-existing thiazole ring is a powerful approach to generate diverse libraries of compounds for biological screening. The inherent electronic properties of the thiazole nucleus guide these transformations.

Electrophilic Substitution

As previously mentioned, electrophilic substitution reactions on the thiazole ring preferentially occur at the C5 position.[2][5] Common electrophilic substitutions include:

-

Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

-

Nitration: Nitration can be performed using standard nitrating agents, although the conditions need to be carefully controlled due to the sensitivity of the thiazole ring.

-

Sulfonation: Sulfonation typically occurs at the C5 position upon treatment with oleum.[5]

Nucleophilic Substitution

The electron-deficient C2 position is the primary target for nucleophilic attack.[2][5]

-

Deprotonation and Reaction with Electrophiles: The C2 proton is acidic and can be removed by strong bases like organolithium reagents (e.g., n-BuLi).[5] The resulting 2-lithiothiazole is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce substituents at the C2 position.[5]

C-H Activation and Cross-Coupling Reactions

Modern transition-metal-catalyzed C-H activation has revolutionized the functionalization of heterocycles, including thiazoles. Palladium-catalyzed direct arylation, for instance, allows for the regioselective formation of C-C bonds at specific positions of the thiazole ring, often without the need for pre-functionalization.[16][17]

-

Palladium-Catalyzed C5-Arylation: In the absence of directing groups, palladium catalysts can selectively activate the C5-H bond for cross-coupling with aryl halides.[17]

-

Ligand-Directed C-H Activation: The use of specific ligands can alter the regioselectivity of C-H activation, enabling functionalization at other positions.

Table 1: Comparison of Key Thiazole Functionalization Strategies

| Reaction Type | Position(s) Targeted | Typical Reagents | Key Advantages |

| Electrophilic Substitution | C5 (major), C4 | NBS, NCS, HNO₃/H₂SO₄ | Utilizes inherent ring reactivity |

| Nucleophilic Substitution | C2 | n-BuLi, Grignard reagents | Access to a wide range of C2-substituents |

| C-H Activation/Cross-Coupling | C5, C2 | Pd catalysts, Cu catalysts | High atom economy, avoids pre-functionalization |

Case Study: Synthesis of a Thiazole-Containing Pharmaceutical

To illustrate the practical application of these synthetic principles, let's consider a general retrosynthetic approach to a hypothetical thiazole-containing drug candidate.

Target Molecule: A 2-amino-4-aryl-5-substituted thiazole, a common scaffold in kinase inhibitors.

The most direct approach to this target molecule is a Hantzsch synthesis. This would involve the reaction of thiourea with a suitably substituted α-haloketone. The aryl group at the 4-position and the substituent at the 5-position would be incorporated into the α-haloketone starting material.

Conclusion and Future Outlook

The synthetic utility of substituted thiazoles is vast and continues to expand. While classical methods like the Hantzsch and Cook-Heilbron syntheses remain indispensable, modern techniques such as C-H activation and flow chemistry are enabling the creation of increasingly complex and diverse thiazole-containing molecules with greater efficiency and sustainability.[18] For researchers in drug discovery, a deep understanding of these synthetic strategies is crucial for the rational design and development of novel therapeutics. The ability to precisely control the substitution pattern on the thiazole ring allows for the fine-tuning of a molecule's biological activity and ADME properties, ultimately accelerating the journey from a promising lead compound to a life-saving medicine.

References

-

Cook–Heilbron thiazole synthesis - Wikipedia. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

-

Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing). [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes - Bohrium. [Link]

-

Thiazole synthesis - Organic Chemistry Portal. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - JETIR. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. [Link]

-

Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher. [Link]

-

Thiazole - Wikipedia. [Link]

-

(PDF) Recent Advances in The Synthesis of Thiazole Ring: Mini Review - ResearchGate. [Link]

-

recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]

-

Recent Development in the Synthesis of Thiazoles - PubMed. [Link]

-

Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents | ACS Omega - ACS Publications. [Link]

-

C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - Neliti. [Link]

-

Thiazole – Knowledge and References - Taylor & Francis. [Link]

-

A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. [Link]

-

Hantzsch Thiazole Synthesis - SynArchive. [Link]

-

Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

-

Full article: Review of the synthesis and biological activity of thiazoles - Taylor & Francis. [Link]

-

synthesis of thiazoles - YouTube. [Link]

-

Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions | Organic Letters - ACS Publications - American Chemical Society. [Link]

-

Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. [Link]

-

A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives. [Link]

-

Exploring the Properties and Applications of Thiazole-Based Building Blocks. [Link]

-

Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions, Preparation and Coupling of S-Heterocycles. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. [Link]

-

CH Substitution Reaction of Thiazoles at the 2-Position | Download Table - ResearchGate. [Link]

-

The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. [Link]

-

Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - NIH. [Link]

-

Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF - ResearchGate. [Link]

-

(PDF) REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. [Link]

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve. [Link]

- Chapter 1: Synthesis, Properties, and Biological Applic

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 3. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]